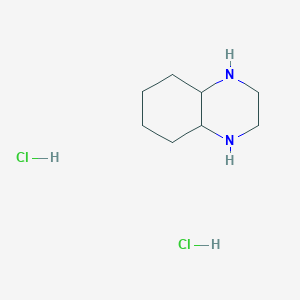

Decahydroquinoxaline dihydrochloride

Description

Contextualization within Saturated Heterocyclic Chemistry and Diamine Scaffolds

Saturated heterocyclic compounds, which are cyclic compounds containing at least one heteroatom within a non-aromatic ring, form the backbone of many natural products and synthetic molecules. Within this broad class, nitrogen-containing heterocycles are particularly prominent. Decahydroquinoxaline (B1602541) is a prime example of a saturated N-heterocycle, specifically a bicyclic diamine.

Diamine scaffolds are molecules containing two amino groups and are fundamental building blocks in chemistry. rsc.org They serve as monomers for polymers like polyamides, act as chelating agents for metal ions, and are crucial components in the synthesis of pharmaceuticals. rsc.orggoogle.com In medicinal chemistry, the spatial arrangement of the two nitrogen atoms is critical for molecular recognition and binding to biological targets. pharmint.net Conformationally restricted diamines, such as the decahydroquinoxaline moiety, are especially valuable because they reduce the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher affinity and selectivity. pharmint.netchemicalbook.com The rigid bicyclic structure of decahydroquinoxaline pre-organizes the two nitrogen atoms into specific spatial orientations, making it an attractive scaffold for the design of novel ligands and bioactive molecules. chemicalbook.com

Fundamental Research Significance of the Decahydroquinoxaline Dihydrochloride (B599025) Moiety

The research significance of decahydroquinoxaline dihydrochloride stems from the structural features of the parent diamine. The existence of two stable, well-defined stereoisomers (cis and trans) provides a platform for stereochemical studies and the development of stereospecific catalysts or ligands. The dihydrochloride salt provides a stable and soluble source of the decahydroquinoxaline scaffold for further chemical transformations.

The primary research value lies in its role as a rigid bicyclic diamine scaffold. The fixed spatial relationship between the two nitrogen atoms makes it an excellent starting material for constructing more complex molecules where precise three-dimensional geometry is required. This is particularly relevant in the field of medicinal chemistry, where the orientation of functional groups is critical for biological activity.

Furthermore, the presence of two secondary amine groups allows for selective N-substitution, enabling the synthesis of a diverse library of derivatives. Infrared spectral data and pKa measurements have been used to confirm the structure and basicity of the diamine core. byu.edu The ability to create N,N'-disubstituted derivatives from a conformationally defined core is a powerful tool for developing new chemical entities with specific properties. The conversion of the free base to the dihydrochloride salt is a standard and crucial step to ensure stability and prevent side reactions with atmospheric gases like carbon dioxide, making it the preferred form for quantitative and reproducible research applications. byu.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1082654-24-7 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₈H₁₆N₂ · 2HCl | Inferred |

| Melting Point | >365 °C (decomposes) | chemicalbook.com |

Table 2: Comparison of Decahydroquinoxaline Isomers and Derivatives

| Compound | Melting Point (°C) | Source(s) |

| cis-Decahydroquinoxaline (B8021213) | 49.5-50.5 | byu.edu |

| trans-Decahydroquinoxaline | 104.5-105.5 | byu.edu |

| cis-Decahydroquinoxaline Diacetyl Derivative | 165.0-166.0 | byu.edu |

| trans-Decahydroquinoxaline Diacetyl Derivative | 215.0-216.0 | byu.edu |

| cis-Decahydroquinoxaline Dinitroso Derivative | 149.0-150.0 | byu.edu |

| trans-Decahydroquinoxaline Dinitroso Derivative | 135.0-136.0 | byu.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDPEXGWNMIMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Decahydroquinoxaline Dihydrochloride and Its Stereoisomers

Established Reaction Pathways for Decahydroquinoxaline (B1602541) Dihydrochloride (B599025) Synthesis

The construction of the decahydroquinoxaline core is achieved through several reliable and well-documented reaction pathways. These methods often involve the formation of the saturated heterocyclic ring system from acyclic or partially cyclized precursors through cyclization and reduction steps.

Reductive Cyclization and Amination Routes to Decahydroquinoxaline Dihydrochloride

Reductive amination and reductive cyclization are cornerstone strategies for the synthesis of saturated nitrogen-containing heterocycles, including decahydroquinoxaline. harvard.eduyoutube.com These methods are valued for their reliability and ability to form carbon-nitrogen bonds efficiently, often from readily available starting materials like carbonyls and amines. masterorganicchemistry.comyoutube.com

A prominent synthetic route to decahydroquinoxaline begins with 1,2-diaminocyclohexane as the starting material. In a key step, this diamine is reacted with diethyl oxalate (B1200264) in dehydrated alcohol at room temperature. This condensation reaction forms the intermediate 2,3-diketone octahydro-quinoxaline. Subsequently, this diketone undergoes reduction, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, to yield the fully saturated decahydroquinoxaline scaffold. google.com The final dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Another general approach involves the reductive cyclization of substituted aromatic precursors. For instance, methods used to synthesize quinoxalinol analogs from 1,5-difluoro-2,4-dinitrobenzene (B51812) can be conceptually adapted. nih.gov This involves the substitution of the nitroaromatic compound with amines, followed by a reductive cyclization of the nitro groups to form the heterocyclic ring. nih.govmdpi.com Tandem processes that combine condensation with a reductive cyclization step, often using an iron-hydrochloric acid system, have also proven effective for synthesizing related quinazoline (B50416) structures and highlight a potential route for decahydroquinoxaline. organic-chemistry.orgnih.gov

Multi-Component Reactions and Cascade Processes in Decahydroquinoxaline Formation

Multi-component reactions (MCRs) and cascade (or domino) reactions represent highly efficient synthetic strategies that enable the construction of complex molecules like decahydroquinoxaline in a single pot. 20.210.105nih.gov These reactions are characterized by high atom economy, reduced waste, and simplified purification processes, making them attractive for both laboratory and industrial-scale synthesis. mdpi.comresearchgate.netrsc.org

While specific MCRs leading directly to decahydroquinoxaline are not extensively documented, the principles are well-established for related quinoxaline (B1680401) and quinoline (B57606) systems. bohrium.com These reactions often involve the condensation of three or more starting materials, such as an o-phenylenediamine (B120857) derivative, a dicarbonyl compound, and another reactive species, to rapidly assemble the heterocyclic core. rsc.orgbohrium.com

Cascade reactions, where a series of intramolecular transformations occur sequentially without the need to isolate intermediates, are also highly relevant. 20.210.105 Enzymatic cascade reactions have been noted in biosynthesis, showcasing nature's efficiency in building complex scaffolds. nih.gov In synthetic chemistry, cascade processes for forming tetrahydroquinolines often involve cyclization followed by other bond-forming events. researchgate.netrsc.org A potential cascade route to decahydroquinoxaline could involve an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent reduction, all occurring in a single, orchestrated sequence. Such tandem reductive cyclization processes have been successfully applied to the synthesis of complex quinazolines, demonstrating the power of this approach. organic-chemistry.orgnih.gov

Stereochemical Control in this compound Synthesis

The decahydroquinoxaline molecule contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis. The development of methodologies to selectively produce specific enantiomers and diastereomers is essential for its application in stereospecific contexts.

Achieving high enantiopurity is often accomplished through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. For the synthesis of related chiral tetrahydroquinoxaline derivatives, Iridium-catalyzed asymmetric hydrogenation has been shown to be a highly effective method. rsc.org By selecting the appropriate solvent and chiral ligand system, both (R) and (S) enantiomers can be produced in high yields and with excellent enantioselectivities (up to 98% ee). rsc.org This type of catalytic asymmetric hydrogenation could be applied to a suitable unsaturated precursor of decahydroquinoxaline to install the desired chirality.

Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful tool for enantioselective synthesis. nih.gov For example, the Hantzsch reaction, a four-component reaction to produce dihydropyridines, has been rendered enantioselective using a chiral phosphoric acid organocatalyst, yielding products with good yields and high enantiomeric excess. nih.gov Similar organocatalytic strategies could be envisioned for the asymmetric synthesis of the decahydroquinoxaline scaffold.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For perhydroquinoxalines (an alternative name for decahydroquinoxalines), a multi-step, highly diastereoselective synthesis has been developed. mdpi.comnih.gov This approach starts from diethyl 3-hydroxyglutarate and involves several key transformations. A crucial step is the diastereoselective formation of a tetrasubstituted cyclohexane (B81311) intermediate by reacting a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane. mdpi.comnih.gov The piperazine (B1678402) ring is then constructed (annulated) via the reaction of a cyclohexanetriamine derivative with dimethyl oxalate. mdpi.comnih.gov This strategic sequence allows for precise control over the stereochemistry of the final perhydroquinoxaline product.

Other diastereoselective methods for related saturated heterocycles, such as decahydroquinolines, often rely on cyclization reactions where the stereochemistry is directed by existing stereocenters in the starting material. nih.govresearchgate.net For instance, highly diastereoselective [4+2] annulation reactions have been used to construct multi-substituted tetrahydroquinolines, achieving excellent diastereomeric ratios (>20:1 dr). frontiersin.org

| Step | Reactants | Key Reagent/Catalyst | Outcome |

|---|---|---|---|

| Cyclohexane Formation | Dialdehyde 6, Benzylamine, Nitromethane | - | Diastereoselective formation of tetrasubstituted cyclohexane 7 |

| Piperazine Annulation | Cyclohexanetriamine 8, Dimethyl oxalate | - | Formation of the perhydroquinoxaline core 9 |

Advancements in Sustainable and Efficient Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds, aiming to reduce environmental impact and improve efficiency. thepharmajournal.com These principles include the use of safer solvents, renewable materials, energy-efficient techniques, and catalytic over stoichiometric reagents. researchgate.netnih.gov

For the synthesis of quinoxaline and related heterocycles, significant progress has been made in developing environmentally benign protocols. ijirt.org These advancements are directly applicable to the synthesis of decahydroquinoxaline. Key areas of innovation include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. arabjchem.org

Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Advanced Catalysis: The development and use of nanocatalysts and other reusable catalysts can improve reaction efficiency, reduce waste, and allow for easier product separation. nih.gov

These green methodologies offer substantial advantages over classical synthetic methods, which can involve hazardous reagents, high temperatures, and the generation of significant chemical waste. ijirt.orgnih.gov By integrating these sustainable practices, the synthesis of this compound can become more economical and environmentally responsible.

| Green Approach | Description | Potential Advantage for Decahydroquinoxaline Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source to heat reactions rapidly and efficiently. | Reduced reaction times (e.g., condensation step), higher yields. |

| Ultrasonic Irradiation (Sonosynthesis) | Employing high-frequency sound waves to induce cavitation and accelerate reactions. | Enhanced reaction rates at ambient temperature, improved efficiency. |

| Use of Green Solvents (e.g., Water) | Conducting reactions in environmentally benign solvents instead of hazardous organic solvents. | Increased safety, reduced environmental impact, simplified workup. |

| Nanocatalysis | Using catalysts at the nanometer scale, which offer high surface area and reactivity. | High efficiency in reduction/cyclization steps, potential for catalyst recovery and reuse. |

Catalytic Strategies for Environmentally Benign Production

The environmentally conscious production of decahydroquinoxaline primarily relies on catalytic hydrogenation of a quinoxaline precursor. This approach is favored due to its high atom economy and the potential for using recyclable catalysts and greener reaction media.

Recent advancements have focused on developing catalytic systems that operate under mild conditions, thereby reducing energy consumption. For instance, iridium-catalyzed asymmetric hydrogenation of quinoxaline derivatives has been shown to proceed at room temperature and a pressure of 2 MPa of H₂, representing a move towards more sustainable processes. rsc.org By adjusting the solvent, this method can selectively produce different enantiomers of the partially hydrogenated tetrahydroquinoxaline, a key intermediate. rsc.org

The choice of solvent is a critical aspect of green synthesis. Guides for solvent selection in the chemical industry categorize solvents based on their environmental, health, and safety impacts, with a clear preference for water, alcohols (like ethanol (B145695) and propanol), and ethers derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). whiterose.ac.ukvapourtec.com The use of hazardous solvents like benzene (B151609) and chlorinated hydrocarbons is strongly discouraged. whiterose.ac.uk In some cases, reactions can be performed in water, which is considered the most environmentally friendly solvent. vapourtec.com

Furthermore, the development of catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. For example, heterogeneous catalysts, such as molybdophosphovanadates supported on alumina, have been used for the synthesis of quinoxaline precursors at room temperature. longdom.orgprimescholars.com These solid catalysts can be removed by simple filtration and reused, minimizing waste. longdom.orgprimescholars.com

Atom-Economical and Solvent-Minimizing Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly atom-economical as they reduce material losses and waste generation. wikipedia.orgrsc.org The synthesis of quinoxaline precursors can be achieved through one-pot, multi-component reactions, which are inherently more efficient and environmentally friendly. scilit.comnih.gov For example, an iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols proceeds with water as the only byproduct, showcasing a highly atom-economical approach. nih.gov

Solvent minimization is another key principle of green chemistry. nih.gov This can be achieved by using solvent-free reaction conditions or by significantly reducing the volume of solvent used. wikipedia.orgacs.orgnih.gov For instance, the synthesis of various heterocyclic compounds, including quinoxaline precursors, has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation or the use of deep eutectic solvents. wikipedia.orgacs.org These methods not only reduce solvent waste but can also lead to shorter reaction times and improved energy efficiency. wikipedia.org

The E-factor, which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a chemical process. The pharmaceutical industry, in particular, has been working to reduce its E-factor by adopting greener synthetic routes with higher atom economy and reduced solvent usage. rsc.org

Optimization of Reaction Conditions and Scalability Studies for this compound

The optimization of reaction conditions is a critical step in developing a commercially viable synthesis. This involves systematically varying parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and environmental impact. longdom.org For the synthesis of decahydroquinoxaline, the hydrogenation of the quinoxaline precursor is a key step where optimization is crucial. Different catalysts, such as those based on nickel, ruthenium, or iridium, may require different operating conditions to achieve optimal performance. rsc.orgcapes.gov.br

The choice of catalyst and reaction conditions can also influence the stereochemical outcome of the reaction, allowing for the selective synthesis of specific stereoisomers of decahydroquinoxaline. For example, stereodivergent asymmetric hydrogenation of quinoxalines has been developed to produce all four possible stereoisomers of the corresponding tetrahydroquinoxalines by carefully selecting the catalyst and reaction parameters. nih.gov

Scalability, the ability to transition a synthesis from a laboratory scale to an industrial scale, is a major consideration in process chemistry. longdom.org While a reaction may be high-yielding in the lab, its scale-up can present challenges related to heat transfer, mass transport, and safety. longdom.org Continuous flow chemistry is an emerging technology that can address some of these challenges, offering better control over reaction parameters and improved safety for highly exothermic or hazardous reactions. digitellinc.com The successful gram-scale synthesis of tetrahydroquinoxaline derivatives using a continuous flow system has been reported, demonstrating the potential for scalable production. rsc.org

The final step in the synthesis of this compound is the formation of the salt. This is typically achieved by treating the synthesized decahydroquinoxaline base with hydrochloric acid. In some reported syntheses of related heterocyclic compounds, hydrochloric acid is used as an additive or catalyst in the reaction mixture, which could potentially lead to the in-situ formation of the hydrochloride salt. nih.gov The isolation and purification of the final dihydrochloride salt would then involve standard techniques such as crystallization or precipitation.

Interactive Data Tables

Table 1: Catalytic Hydrogenation of Quinoxaline Derivatives

| Catalyst System | Substrate | Product | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | ee (%) | Ref. |

| [Ir(cod)Cl]₂ / L6 | 2-methylquinoxaline | (R)-2-methyl-1,2,3,4-tetrahydroquinoxaline | Toluene | RT | 2 | 18 | 93 | 98 | rsc.org |

| [Ir(cod)Cl]₂ / L6 | 2-methylquinoxaline | (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline | EtOH | RT | 2 | 18 | 83 | 93 | rsc.org |

| Mn-catalyst | 2,3-dimethylquinoxaline | cis-(2R,3R)-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline | THF | 50 | 5 | 12 | >99 | 99 | nih.gov |

| Rh-thiourea complex | 2-phenylquinoxaline | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | Toluene | RT | 1 | 12 | 98 | 99 | whiterose.ac.uk |

Table 2: One-Pot Synthesis of Quinoxaline Precursors

| Catalyst | Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Iron complex | 2-nitroaniline | 1,2-propanediol | 2-methylquinoxaline | Dioxane | 150 | 24 | 98 | nih.gov |

| CuH₂PMo₁₁VO₄₀/Al₂O₃ | o-phenylenediamine | Benzil | 2,3-diphenylquinoxaline | Toluene | RT | 2 | 92 | longdom.org |

| None (catalyst-free) | Benzaldehyde, Dimedone, Ethyl acetoacetate, Ammonium acetate | Polyhydroquinoline derivative | Ethanol | RT | 4 | 92 | scilit.com |

Advanced Structural Elucidation and Conformational Analysis of Decahydroquinoxaline Dihydrochloride

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination and conformational analysis of organic molecules. In the case of decahydroquinoxaline (B1602541) dihydrochloride (B599025), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction would provide a comprehensive understanding of its three-dimensional structure, stereochemistry, and dynamic behavior in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, the connectivity of atoms, and their spatial relationships.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural elucidation. One-dimensional ¹H NMR would reveal the chemical environment and multiplicity of each proton, while ¹³C NMR would identify the number of unique carbon atoms.

Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining stereochemistry and preferred conformations.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Decahydroquinoxaline Dihydrochloride No experimental data is available in the public domain.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations | NOESY Correlations |

|---|---|---|---|---|---|---|---|

| C2 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| C3 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| C4a | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| C5 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| C6 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| C7 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| C8 | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

The decahydroquinoxaline ring system is conformationally flexible. Variable temperature (VT) NMR studies would be employed to investigate these dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes. This data allows for the determination of the energy barriers between different conformations, such as the ring-flipping of the cyclohexane-like rings. At low temperatures, the interconversion may slow down sufficiently on the NMR timescale to allow for the observation of individual conformers.

Decahydroquinoxaline can exist as multiple stereoisomers (cis and trans isomers, and enantiomers). High-resolution NMR, particularly the analysis of coupling constants and NOESY data, is a primary method for determining the relative stereochemistry of the ring fusion and any substituents. For a mixture of diastereomers, separate sets of NMR signals would be observed. The ratio of these diastereomers can be accurately determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule.

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed model of the molecule's structure in the solid state. This includes:

Absolute Configuration: For a chiral, enantiomerically pure sample, the analysis can unambiguously determine the absolute stereochemistry (R/S configuration) at each stereocenter.

Table 2: Hypothetical Crystallographic Data for this compound No experimental data is available in the public domain.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₈Cl₂N₂ |

| Formula Weight | Data N/A |

| Crystal System | Data N/A |

| Space Group | Data N/A |

| a (Å) | Data N/A |

| b (Å) | Data N/A |

| c (Å) | Data N/A |

| α (°) | Data N/A |

| β (°) | Data N/A |

| γ (°) | Data N/A |

| Volume (ų) | Data N/A |

| Z | Data N/A |

| Density (calculated) (g/cm³) | Data N/A |

| R-factor | Data N/A |

Detailed Conformational Analysis of the Decahydroquinoxaline Ring System

The decahydroquinoxaline molecule is composed of two fused six-membered rings. Much like cyclohexane (B81311), these rings are not planar and exist in various non-planar conformations that can interconvert. libretexts.org

The most stable conformation for a six-membered ring is the chair form, which minimizes both angle strain and torsional strain by staggering all adjacent C-H bonds. libretexts.orgkhanacademy.org The decahydroquinoxaline system, therefore, has a ground state conformation where both rings adopt a chair shape.

However, the rings are conformationally mobile. Through a process known as ring-flipping or chair-chair interconversion, one chair conformation can transform into another. wikipedia.orgyoutube.com This process does not occur directly but proceeds through higher-energy intermediate conformations. wikipedia.org The pathway involves passing through a high-energy half-chair transition state to reach a flexible twist-boat conformation. libretexts.orgwikipedia.org The twist-boat is an energy minimum, but it is less stable than the chair. The twist-boat can then interconvert to another twist-boat form via a boat conformation, which is a transition state. wikipedia.org The complete interconversion from one chair to the other (chair → half-chair → twist-boat → half-chair' → chair') requires surmounting a significant energy barrier. wikipedia.org

Table 2: Relative Conformational Energies for a Cyclohexane Ring System

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Less Stable |

| Boat | ~6.9 | Transition State |

| Half-Chair | ~10.8 | Transition State (Highest Energy) |

Data adapted from the well-studied cyclohexane system, which serves as a model for the individual rings in decahydroquinoxaline. The exact energies for the fused ring system will differ but will follow the same general stability trend. libretexts.orgwikipedia.org

The presence of substituents on the decahydroquinoxaline ring system can have a profound impact on its conformational preferences and geometry. Bulky substituents generally prefer to occupy an equatorial position on a chair conformation to minimize steric hindrance (1,3-diaxial interactions). nih.gov

The energetic penalty for a substituent occupying an axial position can alter the equilibrium between different chair conformations. nih.gov Furthermore, substituents can influence the energy barrier for ring inversion. For certain isomers, bulky substituents can lower the energy barrier between chair and twist-boat forms, making the ring system more dynamic. nih.gov Conversely, in other isomers, substituents can increase the energy barrier, making the ring more rigid. nih.gov The electronic nature and position of substituents also affect intramolecular parameters like dihedral angles, as they can introduce new steric or electronic repulsions that distort the ring from its ideal geometry. nih.gov

The fusion of the two rings in decahydroquinoxaline gives rise to cis-trans isomerism, a form of configurational stereoisomerism. wikipedia.org Unlike conformational isomers, cis and trans isomers are distinct molecules that cannot be interconverted by simple bond rotations like a chair flip. libretexts.org

In the cis-isomer , the two hydrogen atoms at the bridgehead carbons (the carbons where the rings are fused) are on the same side of the molecule's average plane.

In the trans-isomer , these two hydrogen atoms are on opposite sides of the plane. wikipedia.orglibretexts.org

This fundamental geometric difference results in distinct shapes and properties for the cis and trans isomers. The trans-decalin system (a hydrocarbon analog) is a rigid structure, as ring-flipping is sterically hindered. In contrast, the cis-decalin system is flexible and can undergo chair-chair interconversion. These principles apply directly to decahydroquinoxaline, meaning the cis and trans isomers will have fundamentally different conformational possibilities and distinct physical and spectroscopic properties. fishersci.ca

Reactivity and Reaction Mechanisms Involving Decahydroquinoxaline Dihydrochloride

Acid-Base Properties and Protonation States of Decahydroquinoxaline (B1602541) Dihydrochloride (B599025)

As a diamine, decahydroquinoxaline can accept two protons, and its acid-base properties are described by two distinct pKa values. The dihydrochloride salt is the fully protonated form, existing as a dication with chloride counter-ions. The protonation state of the molecule in solution is dependent on the pH.

Table 1: Protonation States of Decahydroquinoxaline in Aqueous Solution

| pH Range | Dominant Species | Structure |

|---|---|---|

| Highly Acidic (pH < pKa1) | Dihydrogen Decahydroquinoxalinediium Cation | |

| Moderately Acidic (pKa1 < pH < pKa2) | Monohydrogen Decahydroquinoxalinium Cation |

Chemical Transformations of the Diamine Functionalities

The chemical reactivity of decahydroquinoxaline is dominated by the two secondary amine centers. These nitrogens possess lone pairs of electrons, making them effective nucleophiles and bases. These transformations typically require the generation of the neutral free base from the dihydrochloride salt.

The secondary amine groups of decahydroquinoxaline readily undergo N-alkylation and N-acylation.

Alkylation: In the presence of a base to neutralize the generated acid, the nitrogen atoms can act as nucleophiles, attacking alkyl halides or other alkylating agents in a nucleophilic substitution reaction. Depending on the stoichiometry of the reactants, this can lead to mono-N-alkyl or di-N,N'-dialkyl derivatives. The reaction with two equivalents of an alkyl halide would yield the corresponding symmetrically disubstituted product.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of amides. This nucleophilic acyl substitution proceeds via attack of the nitrogen nucleophile on the carbonyl carbon of the acylating agent. libretexts.org As with alkylation, both mono- and di-acylated products are possible. When using an acyl chloride, two equivalents of the amine (or one equivalent of the amine and an external base like pyridine (B92270) or triethylamine) are often required to scavenge the hydrogen chloride (HCl) byproduct. libretexts.org

Table 2: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reactant 1 | Reactant 2 | General Product |

|---|---|---|---|

| Mono-alkylation | Decahydroquinoxaline | 1 eq. Methyl Iodide (CH₃I) | 1-Methyl-decahydroquinoxaline |

| Di-alkylation | Decahydroquinoxaline | 2 eq. Benzyl Bromide (BnBr) | 1,4-Dibenzyl-decahydroquinoxaline |

| Mono-acylation | Decahydroquinoxaline | 1 eq. Acetyl Chloride (CH₃COCl) | 1-Acetyl-decahydroquinoxaline |

The reaction of amines with carbonyl compounds (aldehydes and ketones) is a fundamental transformation. While primary amines react to form imines (also known as Schiff bases), secondary amines, such as those in decahydroquinoxaline, react to form enamines. organic-chemistry.org

The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a zwitterionic intermediate that quickly protonates to a neutral carbinolamine (a type of hemiaminal). organic-chemistry.org Under acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the adjacent nitrogen assists in eliminating water to form an iminium ion. Finally, a proton is removed from an adjacent carbon atom to yield the stable enamine product. The reaction of decahydroquinoxaline with two equivalents of an aldehyde or ketone can potentially form a bis-enamine.

The nucleophilicity of the nitrogen atoms is the cornerstone of decahydroquinoxaline's reactivity. This property allows the amine centers to attack a wide range of electrophilic species. tsijournals.com Beyond the alkylation and acylation reactions already discussed, the amine functionalities can participate in other important nucleophilic transformations:

Michael Addition: The nitrogen nucleophiles can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Ring-Opening of Epoxides: Decahydroquinoxaline can act as a nucleophile to open epoxide rings, leading to the formation of β-amino alcohol derivatives.

Mannich Reaction: As a secondary amine, it can be a component in the Mannich reaction, reacting with formaldehyde (B43269) and a compound containing an active hydrogen to form a "Mannich base."

In all these cases, the reactivity is associated with the free base form, where the nitrogen lone pairs are available for donation.

Ring Transformation and Derivatization Studies of the Decahydroquinoxaline Core

The decahydroquinoxaline scaffold can be modified through reactions that alter the ring system itself, not just the amine functionalities. Such transformations can be used to introduce unsaturation or change the ring structure.

One of the most direct derivatizations of the saturated core is dehydrogenation or oxidation. Mild oxidation could potentially lead to the formation of 1,2,3,4-tetrahydroquinoxaline. rsc.orgpharmaron.com More vigorous oxidation conditions could result in the fully aromatized quinoxaline (B1680401) ring system. For instance, studies on related saturated N-heterocycles like decahydroquinolines have shown that oxidation can be achieved using various oxidizing agents. nih.gov The oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione has also been studied, demonstrating the feasibility of oxidizing the quinoline (B57606) system. rsc.org

While specific ring-opening or ring-expansion studies on decahydroquinoxaline are not widely reported, such transformations are known for other cyclic amines. rsc.org These reactions often require specific catalytic systems, such as photoredox catalysts, to cleave inert C-C or C-N bonds within the ring structure. rsc.org Such strategies could potentially be applied to the decahydroquinoxaline core to generate novel molecular scaffolds.

Decahydroquinoxaline Dihydrochloride as a Precursor in Heterocyclic Synthesis

The defined and rigid stereochemistry of the decahydroquinoxaline skeleton makes it a valuable building block for the synthesis of more complex heterocyclic structures and ligands for coordination chemistry. scripps.edubohrium.com

A particularly significant application is its use as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene ligands that have become indispensable in organometallic chemistry and catalysis. researchgate.netyork.ac.uk The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often starts from a diamine.

Decahydroquinoxaline, being a cyclic 1,2-diamine, is an ideal starting material for creating chiral, constrained NHC ligands. The synthesis would typically involve the reaction of N,N'-disubstituted decahydroquinoxaline with a one-carbon source, such as triethyl orthoformate or formaldehyde, to construct the imidazolinium ring fused to the existing scaffold. researchgate.net Deprotonation of the resulting azolium salt yields the free NHC. The rigidity imparted by the bicyclic decahydroquinoxaline backbone can lead to enhanced stability and selectivity in metal complexes derived from these ligands.

Computational and Theoretical Studies of Decahydroquinoxaline Dihydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to solve the electronic structure of molecules, providing a wealth of information about their properties. For decahydroquinoxaline (B1602541) dihydrochloride (B599025), these calculations would focus on the dication of decahydroquinoxaline, with the chloride ions providing charge balance.

One of the primary applications of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. For decahydroquinoxaline dihydrochloride, this would involve determining bond lengths, bond angles, and dihedral angles for the various possible stereoisomers (cis and trans) and conformers (e.g., chair-chair, boat-chair) of the decahydroquinoxaline dication.

The electronic structure, which describes the distribution of electrons within the molecule, can also be elucidated. This includes mapping the electron density and calculating the electrostatic potential, which can indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrostatic interactions.

Table 1: Hypothetical Geometrical Parameters for a Conformational Isomer of Decahydroquinoxaline Dication

| Parameter | Predicted Value (Å or °) |

| C-C Bond Length | 1.52 - 1.55 |

| C-N Bond Length | 1.47 - 1.50 |

| N-H Bond Length | 1.02 - 1.05 |

| C-N-C Bond Angle | 110 - 114 |

| C-C-N Bond Angle | 109 - 112 |

| H-N-C Bond Angle | 108 - 111 |

Note: The values in this table are illustrative and represent typical ranges for similar saturated heterocyclic dications calculated by DFT methods. Specific, published data for this compound is not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation is a powerful tool for confirming the structure of a synthesized compound and for assigning the bands observed in experimental spectra to specific molecular vibrations. For this compound, this would help in identifying the characteristic vibrational modes of the dicationic ring system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For a flexible molecule like decahydroquinoxaline, multiple conformations are likely to exist in equilibrium. MD simulations can be used to explore the conformational landscape of the decahydroquinoxaline dication in solution. By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be identified. This provides a dynamic picture of the molecule's structure that goes beyond the static view provided by geometry optimization.

The solvent can have a significant impact on the structure and dynamics of a solute. MD simulations are particularly well-suited for studying these effects as the solvent molecules can be explicitly included in the simulation. For this compound, MD simulations in a solvent like water would allow for the study of how the solvent molecules arrange themselves around the dication and the chloride ions. These simulations can provide insights into the hydration shell structure and the influence of the solvent on the conformational preferences of the decahydroquinoxaline dication.

Scientific Article on this compound Not Possible Due to Lack of Available Research

A comprehensive English-language article focusing on the computational and theoretical studies of the chemical compound "this compound" cannot be generated as requested. Extensive searches of scientific databases and literature have revealed a significant lack of published research specifically on the mechanistic investigations of reactions involving this compound through computational modeling, as well as on the prediction and validation of its spectroscopic parameters.

The user's request specified a detailed article structured around the following core outline:

Prediction and Validation of Spectroscopic Parameters

Despite thorough searches for relevant studies, no specific data, research findings, or detailed analyses concerning the computational chemistry of this compound were found. The scientific community has published computational studies on related but distinct classes of compounds, such as quinoline (B57606) derivatives. rsc.orgnih.govresearchgate.net These studies utilize methods like Density Functional Theory (DFT) to explore molecular structures, reaction mechanisms, and spectroscopic properties. nih.govrsc.orgnih.gov However, this body of work does not extend to the specific saturated heterocyclic compound of interest, decahydroquinoxaline, or its dihydrochloride salt.

The process of predicting and validating spectroscopic parameters typically involves comparing computationally derived spectra (such as IR or NMR) with experimental data. researchgate.net This validation is crucial for assessing the accuracy of the computational models used. researchgate.net Without any foundational experimental or theoretical data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of specific research on the computational and theoretical aspects of this compound, it is not possible to provide an article that adheres to the user's strict outline and content requirements.

Compound List

Applications of Decahydroquinoxaline Dihydrochloride in Advanced Organic Synthesis

Decahydroquinoxaline (B1602541) Dihydrochloride (B599025) as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, providing a section of its final stereochemically defined architecture. researchgate.net The rigid, bicyclic structure of decahydroquinoxaline, with its multiple stereocenters, makes it an attractive candidate for this role.

Enantioselective Synthesis of Complex Molecular Architectures

The enantiopure decahydroquinoxaline skeleton could theoretically serve as a foundational unit for the synthesis of complex natural products and pharmaceuticals. Its diamine functionality offers two points for synthetic elaboration. For instance, differential protection of the two nitrogen atoms would allow for sequential reactions, building up molecular complexity in a controlled, stepwise manner. The synthesis of alkaloids, which often feature nitrogen-containing heterocyclic cores, represents a field where such a building block could be valuable. nih.gov The synthesis of decahydroquinoline (B1201275) alkaloids, for example, often relies on the construction of the saturated heterocyclic ring system as a key strategic element. jcu.eduacs.org

Construction of Fused and Bridged Polycyclic Systems

The inherent bicyclic nature of decahydroquinoxaline makes it a prime starting point for the construction of more elaborate fused and bridged polycyclic systems. sigmaaldrich.comrsc.org The nitrogen atoms can be incorporated as part of new ring systems, or the existing carbon skeleton can be functionalized and cyclized. For example, intramolecular cyclization reactions starting from a suitably substituted decahydroquinoxaline derivative could lead to the formation of novel, complex cage-like structures. Methodologies such as ring-closing metathesis or intramolecular Heck reactions could be envisioned for this purpose, transforming the basic decahydroquinoxaline core into a more intricate polycyclic architecture.

Decahydroquinoxaline Dihydrochloride Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, where they bind to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov Chiral vicinal diamines are a well-established and highly effective class of ligands for a multitude of asymmetric transformations. rsc.org

Design and Synthesis of Chiral Metal Complexes

Derivatives of decahydroquinoxaline could be synthesized to act as C2-symmetric or non-symmetric chiral ligands. By introducing coordinating groups (e.g., phosphines, amines, or oxazolines) onto the nitrogen atoms or the carbon skeleton, a variety of bidentate or polydentate ligands could be prepared. These ligands would then be reacted with metal precursors (e.g., salts of rhodium, iridium, ruthenium, or palladium) to form chiral metal complexes. nih.govrsc.org The synthesis of such complexes is a foundational step in developing new catalytic systems for asymmetric reactions. For instance, chiral diamine ligands are frequently used in the synthesis of ruthenium and iridium complexes for hydrogenation reactions.

Application in Enantioselective Organic Transformations (e.g., Hydrogenation, C-C Bond Formation)

Chiral metal complexes derived from decahydroquinoxaline would be prime candidates for catalyzing key enantioselective transformations.

Asymmetric Hydrogenation: One of the most significant applications for chiral diamine-metal complexes is in the asymmetric hydrogenation of prochiral substrates like ketones, imines, and olefins. Iridium and Ruthenium complexes of chiral diamines have shown remarkable efficiency and enantioselectivity in the hydrogenation of quinolines and quinoxalines to their chiral tetrahydro derivatives. A catalyst based on a decahydroquinoxaline ligand could offer a rigid chiral pocket around the metal center, potentially leading to high levels of stereocontrol in the reduction of various functional groups.

Enantioselective C-C Bond Formation: Chiral ligands are also instrumental in enantioselective carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. These reactions include Diels-Alder reactions, aldol (B89426) reactions, and various cross-coupling reactions. A metal complex bearing a decahydroquinoxaline-derived ligand could potentially catalyze such reactions, controlling the formation of new stereocenters with high fidelity. The development of catalysts for cross-dehydrogenative coupling (CDC) is one such area where new chiral ligands are continuously sought.

Table 1: Potential Applications of Decahydroquinoxaline-Derived Catalysts

| Enantioselective Transformation | Substrate Class | Potential Metal |

|---|---|---|

| Asymmetric Hydrogenation | Ketones, Imines, Quinolines | Iridium, Ruthenium |

| Asymmetric C-C Bond Formation | Dienes/Dienophiles, Aldehydes | Copper, Palladium, Rhodium |

Role as Chiral Auxiliaries in Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Decahydroquinoxaline could be employed as a chiral auxiliary. By attaching it to a substrate, its rigid, well-defined stereochemistry could effectively shield one face of a reactive functional group, forcing an incoming reagent to attack from the less hindered side. This strategy is widely used in asymmetric aldol reactions, alkylations, and Diels-Alder reactions. For example, acylation of one of the nitrogens of decahydroquinoxaline with a carboxylic acid would form a chiral amide, whose enolate could then undergo highly diastereoselective alkylation. Subsequent hydrolytic removal of the auxiliary would yield an enantiomerically enriched carboxylic acid derivative.

Utilization in Supramolecular Chemistry and Molecular Recognition (Focus on Chemical Interactions)

Extensive research into the applications of decahydroquinoxaline and its derivatives reveals its primary role as a structural scaffold in medicinal chemistry, particularly in the development of receptor agonists and antagonists. However, there is a notable lack of specific research focusing on the use of this compound as a primary component in the design of synthetic receptors for small molecules or in broader host-guest complexation studies beyond biological targets.

While the decahydroquinoxaline moiety is involved in molecular recognition within biological systems, such as the interaction of (+)-cyclazosin with the α1B-adrenergic receptor, this is distinct from its use in creating artificial receptor systems. nih.govacs.orguzh.ch The cis-decahydroquinoxaline (B8021213) portion of (+)-cyclazosin, for instance, is accommodated at the boundary of the orthosteric binding site and a secondary pocket of the receptor. nih.gov This highlights the scaffold's utility in interacting with biological macromolecules rather than forming the basis of a synthetic host.

Investigations into derivatives have shown that modifications, such as the introduction of a 1,4-diethyl-decahydroquinoxaline group, can create fluorescent probes that respond to specific analytes like hypochlorous acid. researchgate.netresearchgate.netacs.org This indicates a form of molecular recognition, where the decahydroquinoxaline derivative interacts with a small molecule to produce a signal. However, these applications are geared towards sensing and imaging rather than the construction of a host-guest system for encapsulating small molecules.

Design of Synthetic Receptors for Small Molecules

Currently, there is no publicly available research detailing the use of this compound in the design and synthesis of artificial receptors for small molecules. The literature predominantly features the decahydroquinoxaline scaffold in the context of ligands for biological receptors. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Novel Decahydroquinoxaline (B1602541) Dihydrochloride (B599025) Derivatives with Tailored Reactivity

A significant frontier in the study of decahydroquinoxaline dihydrochloride lies in the rational design and synthesis of new derivatives with precisely controlled reactivity. The malleability of the quinoxaline (B1680401) structure, which allows for fine-tuning of its properties, is a trait that can be extended to the decahydro- framework. researchgate.net The introduction of diverse functional groups onto the saturated core can modulate its electronic properties, solubility, and ability to interact with biological targets or material precursors.

Research into quinoxaline derivatives has shown that strategic functionalization can lead to potent biological activity. nih.gov For instance, the development of novel quinoxaline-based compounds has yielded promising candidates for anticancer and anti-inflammatory agents. nih.gov Similarly, modifying the quinoxaline scaffold has been a key strategy in the search for new antiviral agents, including those effective against respiratory pathogens. rsc.org

Future work on this compound will likely adapt these strategies. By introducing substituents at various positions on the decahydroquinoxaline backbone, chemists can create libraries of novel compounds. These efforts could mirror the successful derivatization of quinoxalines, where the addition of moieties like sulfonamides, carboxamides, and various heterocyclic rings has been explored to enhance biological efficacy. mdpi.commdpi.com The development of such derivatives, informed by structure-activity relationship (SAR) studies, will be crucial for tailoring the reactivity of the decahydroquinoxaline core for specific applications, from medicinal chemistry to catalysis. rsc.orgresearchgate.net

Table 1: Potential Functionalization Strategies for Decahydroquinoxaline Derivatives (Based on Quinoxaline Research)

| Functional Group/Strategy | Potential Property/Application | Rationale from Quinoxaline Research |

| Sulfonamide Moieties | Enhanced biological activity (e.g., enzyme inhibition) | Quinoxaline-6-sulfonyl chloride is a key intermediate for creating PARP-1 inhibitors. mdpi.com |

| Carboxamide Groups | Improved inhibitory potency and reduced cytotoxicity | Replacing nitrile groups with carboxamides in quinoxaline 1,4-dioxides boosted activity. mdpi.com |

| Hybrid Molecules | Multi-target activity (e.g., dual anticancer/anti-inflammatory) | Hybrid compounds of quinoxalines have been synthesized to target multiple biological pathways. nih.gov |

| N-Oxidation | Modified electronic properties and reactivity | Quinoxaline 1,4-dioxides are a significant class of compounds with a wide range of biological activities. mdpi.com |

| Halogenation | Modulated binding affinity and metabolic stability | The introduction of chlorine atoms into related heterocyclic structures has shown to enhance anticancer activity. nih.gov |

Integration into Materials Science and Supramolecular Assemblies

The unique three-dimensional structure of the decahydroquinoxaline core, with its defined stereoisomers (cis and trans), makes it an attractive building block for materials science and supramolecular chemistry. The nitrogen atoms within the scaffold can act as hydrogen bond donors and acceptors or as ligands for metal coordination, enabling the formation of ordered, high-dimensional structures.

One promising avenue is the use of decahydroquinoxaline derivatives as ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers. Research on aromatic N-heterocycles has demonstrated that they can form stable chelates with various metals, leading to materials with interesting catalytic or photophysical properties. mdpi.com The flexible, saturated backbone of decahydroquinoxaline could introduce new geometries and functionalities into such materials.

Furthermore, the principles of supramolecular chemistry could be applied to design decahydroquinoxaline derivatives that self-assemble into complex architectures like nanotubes, vesicles, or gels. The study of supramolecular assemblies often involves non-covalent interactions, and the decahydroquinoxaline structure is well-suited for forming specific hydrogen bonding networks. The use of supramolecular catalysts, such as β-cyclodextrin in quinoxaline synthesis, highlights the synergy between heterocycles and supramolecular chemistry, suggesting that decahydroquinoxaline itself could serve as a guest molecule in host-guest systems or be functionalized to act as a host. researchgate.net

Advancements in Computational Approaches for this compound Research

Computational modeling and simulation are indispensable tools for accelerating the discovery and development of new chemical entities. researchgate.net These techniques, already widely applied to quinoxaline derivatives, can provide profound insights into the behavior of this compound at the molecular level, guiding experimental efforts and reducing development time and costs. researchgate.netsrce.hr

Key computational methods applicable to decahydroquinoxaline research include:

Molecular Docking: This technique can predict the binding orientation and affinity of decahydroquinoxaline derivatives to a target protein's active site. It is heavily used in drug discovery to screen virtual libraries and prioritize candidates for synthesis, as demonstrated in the development of quinoxaline-based EGFR and PARP-1 inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between chemical structure and biological activity. researchgate.net By analyzing a series of known decahydroquinoxaline derivatives, a QSAR model could predict the activity of novel, unsynthesized compounds, thereby streamlining the design process. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational dynamics of decahydroquinoxaline and its interactions with its environment, such as solvent molecules or a lipid bilayer. srce.hrnih.gov This is crucial for understanding how the molecule behaves in a biological system.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of molecules. nih.gov This method can be employed to study the geometric parameters (bond lengths, angles) of different decahydroquinoxaline isomers and to predict their reaction pathways. mdpi.com

Table 2: Application of Computational Techniques to Decahydroquinoxaline Research

| Computational Technique | Research Application | Specific Goal |

| Molecular Docking | Drug Discovery | Predict binding modes and screen for potential inhibitors of enzymes like kinases or polymerases. nih.gov |

| QSAR | Medicinal Chemistry | Develop models to predict the anticancer or antiviral efficacy of new derivatives based on their structural features. researchgate.net |

| MD Simulations | Biophysical Analysis | Simulate the interaction of decahydroquinoxaline with cell membranes or study its solvation properties. srce.hrnih.gov |

| DFT Calculations | Chemical Synthesis & Reactivity | Optimize molecular geometry, calculate reaction energies, and guide the development of new synthetic routes. nih.gov |

Exploration of New Synthetic Paradigms for the Decahydroquinoxaline Core

The advancement of research into this compound is fundamentally linked to the efficiency and versatility of its synthesis. Typically, the decahydro- core is accessed via the hydrogenation of a quinoxaline precursor. Therefore, innovations in the synthesis of the quinoxaline scaffold directly benefit the production of its saturated analogue. Recent years have seen a shift from classical condensation methods to more sophisticated and sustainable synthetic strategies. researchgate.net

Emerging synthetic paradigms focus on improving yield, reducing reaction times, and minimizing environmental impact. Key areas of exploration include:

Advanced Catalysis: The use of novel catalysts has revolutionized quinoxaline synthesis. This includes heterogeneous catalysts like nanostructured pyrophosphates and metal nanoparticles, which offer high efficiency and easy recovery. researchgate.netnih.gov Transition-metal-free catalytic systems are also being developed to avoid potential metal contamination in the final products. nih.gov

Green Chemistry Approaches: There is a strong emphasis on developing environmentally benign synthetic routes. nih.gov This includes the use of green solvents like water or ethanol (B145695), employing ultrasound irradiation to accelerate reactions, and exploring solvent-free conditions. researchgate.netnih.govrsc.org The use of biocatalysts or naturally derived promoters, such as fruit juice, represents a novel frontier in green synthesis. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. researchgate.net Developing MCRs for substituted quinoxalines provides rapid access to a diverse range of precursors for hydrogenation, facilitating the creation of decahydroquinoxaline libraries.

The exploration of these new paradigms will not only make the decahydroquinoxaline core more accessible but will also enable the synthesis of previously unattainable structures, paving the way for new discoveries in all areas of its application.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of decahydroquinoxaline dihydrochloride?

- Methodological Answer : Synthesis optimization requires evaluating reaction parameters (temperature, solvent, catalyst), purity of intermediates, and scalability. For example, using reductive amination under controlled pH (4–6) with sodium cyanoborohydride can improve yield . Characterization via -NMR and HPLC ensures structural integrity and purity (>95%). Include a table comparing synthesis routes:

| Route | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| A | NaBHCN, MeOH | 78 | 97 | |

| B | H, Pd/C | 65 | 92 |

Q. How should researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (4°C, 25°C, 40°C), humidity (60–75% RH), and light (UV/visible). Monitor degradation via LC-MS every 7 days for 4 weeks. Statistical analysis (ANOVA) identifies significant degradation pathways .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use -NMR (DO, 400 MHz) to confirm hydrogenation and chloride counterion presence. X-ray crystallography resolves stereochemistry, while elemental analysis (C, H, N) verifies stoichiometry. Purity is validated via reversed-phase HPLC (C18 column, 0.1% TFA gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Perform meta-analysis of published IC values, standardize assays (e.g., using HEK293 cells), and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization). Control experiments with purified batches (>98%) isolate compound-specific effects .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in neuropharmacology?

- Methodological Answer : Use a combination of in vitro (patch-clamp electrophysiology for ion channel modulation) and in silico (molecular docking to GABA receptors) approaches. Dose-response curves (0.1–100 µM) and knockout models (e.g., CRISPR-edited neurons) confirm target specificity .

Q. How should researchers address discrepancies in solubility data across different solvent systems?

- Methodological Answer : Solubility varies due to solvent polarity and ion-pairing effects. Use a standardized protocol (shake-flask method, 24 h equilibrium) with buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol). Statistical modeling (e.g., Hansen solubility parameters) predicts optimal solvent mixtures .

Safety and Handling

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at -20°C in airtight, light-resistant containers. Incompatibilities include strong oxidizers (e.g., KMnO)—avoid contact .

Data Analysis and Interpretation

Q. How can researchers statistically analyze dose-dependent toxicity data for this compound?

- Methodological Answer : Apply nonlinear regression (logistic model) to calculate LD values. Use software like GraphPad Prism for EC curve fitting. Include 95% confidence intervals and report outliers via Grubbs’ test .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

- Methodological Answer : Implement QC checks (HPLC, NMR) for each batch. Use ANOVA to compare pharmacokinetic parameters (AUC, C) across batches. If variability exceeds 15%, reformulate with excipients (e.g., cyclodextrins) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.